REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=[O:16])[CH2:14][C:13]([NH2:17])=[N:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3].C=O.[C:20]([O-])(=O)C.[NH4+].[H][H]>[Ni].CO>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=[O:16])[CH:14]([CH3:20])[C:13]([NH2:17])=[N:12]2)=[CH:7][CH:6]=1)(=[O:3])=[O:4] |f:2.3|
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Name
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1-(p-methylsulphonylphenyl)-3-amino-2-pyrazolin-5-one
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Quantity
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151.8 g
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Type
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reactant
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Smiles
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CS(=O)(=O)C1=CC=C(C=C1)N1N=C(CC1=O)N
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Name
|
|
Quantity
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27 g
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Type
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reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
|
115.5 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
60 g
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Type
|
catalyst
|
Smiles
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[Ni]
|
Name
|
|
Quantity
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1735 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After reduction for 2 h at 100° C the catalyst was filtered off
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Duration
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2 h
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Type
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ADDITION
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Details
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the filtrate was neutralized by addition of 100 ml of concentrated hydrochloric acid
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated by evaporation
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Type
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ADDITION
|
Details
|
the residue was diluted by addition of 300 ml of water
|
Type
|
CUSTOM
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Details
|
The precipitate was separated
|
Type
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ADDITION
|
Details
|
treated with boiling acetonitrile
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)N1N=C(C(C1=O)C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |